

comparing EuLnCuSe₃ with isostructural sulfides

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Compound of Interest

Compound Name: *Europium selenide*

Cat. No.: B083063

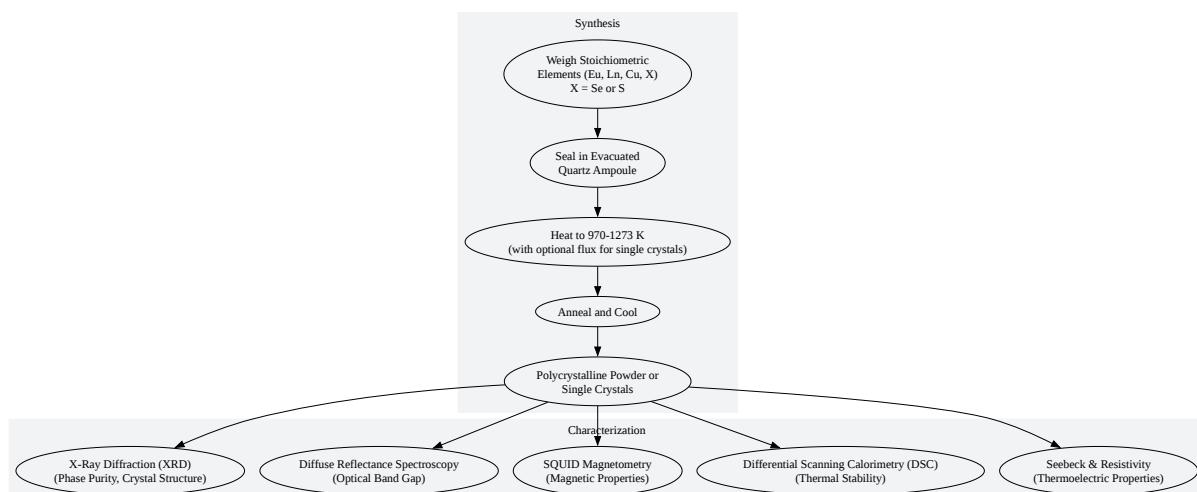
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A Comparative Guide to EuLnCuSe₃ and its Isostructural Sulfide Counterparts

This guide provides a detailed comparison of the structural, optical, magnetic, and thermal properties of the quaternary selenide family EuLnCuSe₃ with their isostructural sulfide analogues, EuLnCuS₃. The information is compiled from experimental data reported in peer-reviewed scientific literature, aimed at researchers and materials scientists.

Synthesis and Crystal Growth

The primary method for synthesizing polycrystalline samples of both EuLnCuSe₃ and EuLnCuS₃ is through solid-state reactions in evacuated quartz ampoules.^{[1][2][3]} High-purity elemental precursors (Eu, Ln, Cu, and Se or S) are mixed in stoichiometric amounts. The mixture is then slowly heated to high temperatures, typically in the range of 970–1273 K, and held for an extended period to ensure homogeneity.^{[2][3][4]} Annealing steps at intermediate temperatures are often included. For the growth of single crystals, a chemical vapor transport method using a flux, such as cesium iodide (CsI) or cesium bromide (CsBr), has been successfully employed.^{[5][6]}

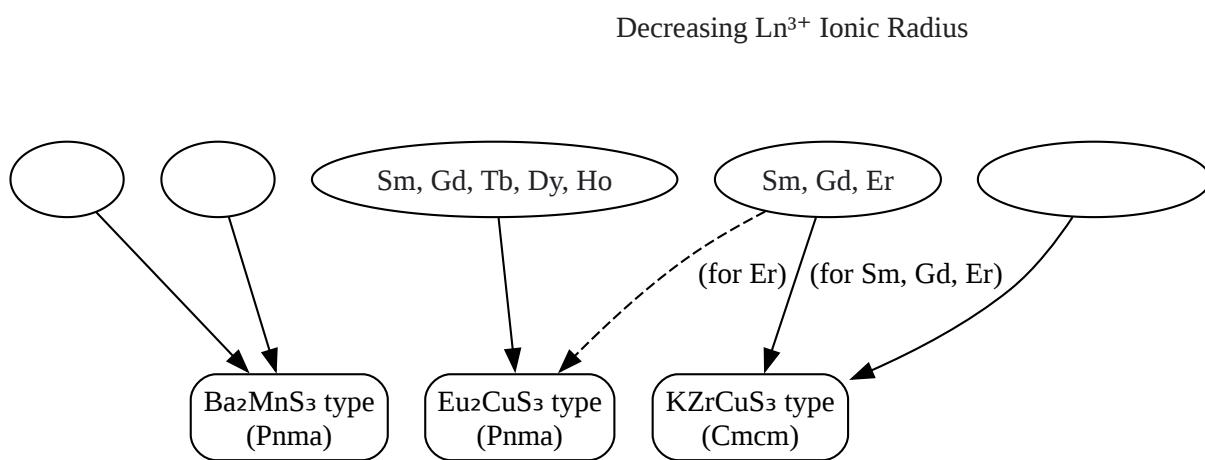
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Structural Properties

Both EuLnCuSe_3 and EuLnCuS_3 series exhibit a fascinating structural evolution dependent on the ionic radius of the lanthanide (Ln^{3+}) ion. As the ionic radius of Ln^{3+} decreases across the lanthanide series, a morphotropic phase transition occurs, leading to an increase in the symmetry of the crystal structure.[1][7] These compounds crystallize in three main orthorhombic structure types.[8]

- Ba_2MnS_3 type (Space Group: Pnma): Typically observed for the largest lanthanide ions like La.[1][9]
- Eu_2CuS_3 type (Space Group: Pnma): Found for intermediate-sized lanthanides such as Sm, Gd, Tb, Dy, and Ho.[1][2][9]
- KZrCuS_3 type (Space Group: Cmcm): Adopted by the smallest lanthanide ions like Tm, Yb, and Lu.[1][4][9]

This structural progression is driven by the decreasing distortion in the (LnCuX_3) layers (where X is Se or S) as the Ln^{3+} ionic radius shrinks.[7][9]



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Table 1: Comparison of Crystallographic Data for Selected EuLnCuSe_3 and EuLnCuS_3 Compounds

Compound	Structure Type	Space Group	a (Å)	b (Å)	c (Å)	V (Å ³)	Ref
EuLaCuSe_3	Ba_2MnS_3	Pnma	11.02	4.19	13.62	628.2	[1]
EuSmCuSe_3	Eu_2CuS_3	Pnma	10.7570	4.1112	13.3778	591.8	[2]
EuGdCuSe_3	Eu_2CuS_3	Pnma	10.70	4.09	13.31	580.4	[1]
EuErCuSe_3	KZrCuS_3	Cmcm	4.0555	13.3570	10.4602	566.6	[2][4]
EuTmCuSe_3	KZrCuS_3	Cmcm	4.03	13.29	10.39	556.5	[1]
EuErCuS_3	Eu_2CuS_3	Pnma	10.1005	3.9126	12.8480	507.7	[4]

| EuGdCuS_3 | KZrCuS_3 | Cmcm | - | - | - | - | [2] |

Optical and Electronic Properties

The EuLnCuSe_3 compounds are p-type semiconductors.[10] Their optical properties are primarily determined by the 4f-5d electronic transitions of the Eu^{2+} ion.[8] The direct optical band gaps (E_g) for the EuLnCuSe_3 series generally range from 1.58 eV to 2.09 eV.[1][2] A general trend of an increasing band gap is observed as the lanthanide becomes heavier (and smaller).[2][11] The isostructural sulfides tend to have slightly larger band gaps; for example, the optical band gap of EuErCuS_3 is 1.934 eV, compared to 1.79 eV for EuErCuSe_3 .[2][4]

Table 2: Comparison of Optical Band Gaps (E_g)

Compound	Direct E_g (eV)	Ref
EuNdCuSe ₃	1.58	[2]
EuSmCuSe ₃	1.58	[2]
EuGdCuSe ₃	1.72	[2]
EuErCuSe ₃	1.79	[2]
EuTmCuSe ₃	2.02	[11]
EuYbCuSe ₃	1.87	[1]
EuLuCuSe ₃	2.09	[1]

| EuErCuS₃ | 1.934 | [4] |

Magnetic Properties

The presence of two magnetic sublattices, arising from the Eu²⁺ and the magnetic Ln³⁺ ions (e.g., Gd, Tb, Dy, Ho, Er), leads to complex magnetic behavior. Most compounds in both the selenide and sulfide series exhibit transitions to a magnetically ordered state at cryogenic temperatures.

- **Ferrimagnetism:** Compounds with Ln = Gd, Tb, Dy, Ho, Er, and Tm are generally ferrimagnetic, with transition temperatures (T_C) ranging from 4.7 K to 6.3 K for the selenides.[1][9] For example, EuErCuSe₃ and EuErCuS₃ show ferrimagnetic transitions at 4.7 K and 4.8 K, respectively.[2][4] This arises from the anticollinear alignment of the magnetic moments of the Eu²⁺ and Ln³⁺ sublattices.[11]
- **Ferromagnetism:** For compounds with Ln = Pr and Nd, where the magnetic moment of the Ln³⁺ ion is significantly smaller than that of Eu²⁺, ferromagnetic transitions are observed at lower temperatures (around 2.5 K to 3.1 K).[2][12]

Above the transition temperature, these materials behave as paramagnets.[2]

Table 3: Comparison of Magnetic Properties

Compound	Magnetic Behavior	Transition Temp. (T_C) (K)	Ref
EuNdCuSe ₃	Ferromagnetic	~3.0	[12]
EuPrCuSe ₃	Ferromagnetic	~2.5	[12]
EuGdCuSe ₃	Ferrimagnetic	-	-
EuTbCuSe ₃	Ferrimagnetic	6.3	[1]
EuHoCuSe ₃	Ferrimagnetic	4.8	[1]
EuErCuSe ₃	Ferrimagnetic	4.7	[2]
EuNdCuS ₃	Ferromagnetic	3.1	[2]
EuSmCuS ₃	Ferromagnetic	3.1	[2]
EuGdCuS ₃	Ferrimagnetic	5.2	[2]

| EuErCuS₃ | Ferrimagnetic | 4.8 | [2][4] |

Thermal and Mechanical Properties

The thermal stability of the EuLnCuSe₃ compounds generally increases with the decreasing ionic radius of the lanthanide ion.[2] Compounds with lighter lanthanides (La, Ce, Nd) tend to decompose via solid-phase reactions at temperatures around 1175-1296 K.[2][10][13] In contrast, those with heavier lanthanides melt incongruently at significantly higher temperatures (1449 K for EuSmCuSe₃ up to 1664 K for EuErCuSe₃).[2][13] A similar trend of increasing thermal stability is observed in the sulfide series.[2]

The microhardness of the EuLnCuSe₃ phases also shows a clear trend, increasing from 205 HV for EuNdCuSe₃ to 235 HV for EuErCuSe₃.[2][3]

Table 4: Comparison of Thermal and Mechanical Properties

Compound	Thermal Event	Temperature (K)	Enthalpy (kJ/mol)	Microhardness (HV)	Ref
EuLaCuSe ₃	Decomposition	1175	2.66	-	[10]
EuNdCuSe ₃	Decomposition	1296	8.2	205	[2]
EuSmCuSe ₃	Incongruent Melting	1449	18.8	210	[2]
EuGdCuSe ₃	Polymorphic Transition	1494	14.8	225	[2]
EuTbCuSe ₃	Incongruent Melting	1576	2.69	-	[10]
EuErCuSe ₃	Incongruent Melting	1664	25.6	235	[2][13]
EuNdCuS ₃	Incongruent Melting	1470	-	-	[2]

| EuErCuS₃ | Incongruent Melting | 1735 | -3.5 | 2850 MPa | [2][4] |

Experimental Protocols

Synthesis

- Solid-State Reaction: Stoichiometric amounts of high-purity (>99.9%) Eu, Ln, Cu, and Se/S powders were thoroughly mixed in an agate mortar inside an argon-filled glovebox. The mixture was pressed into a pellet and sealed in an evacuated quartz ampoule. The ampoule was heated in a muffle furnace to a target temperature (e.g., 1073 K or 1273 K) over several hours, held for an extended period (e.g., 24-400 hours), and then cooled to room temperature.[1][4]

Crystal Structure Determination

- X-Ray Diffraction (XRD): Phase purity and crystal structure were analyzed using powder X-ray diffraction. Data was collected on a diffractometer (e.g., Bruker D8 Advance) with Cu K α radiation. The crystal structures were refined using methods like the derivative difference minimization (DDM) or Rietveld refinement.[1][4][8] For single crystals, data was collected on a diffractometer equipped with a CCD detector.[2][4]

Optical Properties

- Diffuse Reflectance Spectroscopy: Optical band gaps were determined from diffuse reflectance spectra recorded on a UV-Vis-NIR spectrophotometer (e.g., Shimadzu UV-3600) equipped with an integrating sphere. BaSO₄ was used as a reference standard. The Kubelka-Munk function was applied to the reflectance data, and the band gap was extrapolated from a Tauc plot of $(\alpha h\nu)^2$ versus photon energy (h ν).[1][2]

Magnetic Measurements

- SQUID Magnetometry: Temperature- and field-dependent magnetization measurements were performed using a Superconducting Quantum Interference Device (SQUID) magnetometer (e.g., Quantum Design MPMS-XL). Zero-field-cooled (ZFC) and field-cooled (FC) measurements were conducted in a small applied magnetic field (e.g., 100 Oe) over a temperature range of approximately 2 K to 300 K.[1][12]

Thermal Analysis

- Differential Scanning Calorimetry (DSC): Thermal stability, melting points, and phase transitions were investigated using DSC. Samples were sealed in molybdenum crucibles under an argon atmosphere and heated at a constant rate (e.g., 25 K/min) to high temperatures (up to 1800 K).[2]

Thermoelectric Properties

- Seebeck Coefficient and Electrical Resistivity: The Seebeck coefficient and electrical resistivity were measured simultaneously on pressed pellets as a function of temperature (e.g., 300-600 K) under a helium atmosphere using specialized equipment.[10]

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